molecular formula C11H6BrNO2 B1518914 3-(5-Bromo-1-benzofuran-2-yl)-3-oxopropanenitrile CAS No. 1135283-25-8

3-(5-Bromo-1-benzofuran-2-yl)-3-oxopropanenitrile

Cat. No.: B1518914
CAS No.: 1135283-25-8
M. Wt: 264.07 g/mol
InChI Key: NQWCBYYXSVRBQC-UHFFFAOYSA-N
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Description

3-(5-Bromo-1-benzofuran-2-yl)-3-oxopropanenitrile is a chemical compound belonging to the benzofuran family, characterized by its bromine atom at the 5-position of the benzofuran ring and a cyano group attached to a ketone

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Bromo-1-benzofuran-2-yl)-3-oxopropanenitrile typically involves the following steps:

  • Bromination: The starting material, 1-benzofuran-2-carboxylic acid, undergoes bromination at the 5-position using bromine in the presence of a suitable catalyst.

  • Ketone Formation: The brominated benzofuran is then subjected to a reaction with cyanoacetamide under acidic conditions to form the corresponding ketone.

  • Oxidation: The resulting intermediate is oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, is also encouraged to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 3-(5-Bromo-1-benzofuran-2-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of alcohols or amines.

  • Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

  • Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Various nucleophiles, such as sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed:

  • Oxidation: 3-(5-Bromo-1-benzofuran-2-yl)-3-oxopropanoic acid.

  • Reduction: this compound alcohol or amine derivatives.

  • Substitution: 3-(5-Hydroxy-1-benzofuran-2-yl)-3-oxopropanenitrile or 3-(5-Amino-1-benzofuran-2-yl)-3-oxopropanenitrile.

Scientific Research Applications

3-(5-Bromo-1-benzofuran-2-yl)-3-oxopropanenitrile has shown promise in various scientific research applications:

  • Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecules.

  • Biology: The compound has been studied for its potential antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of bacterial infections and cancer.

  • Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes.

Comparison with Similar Compounds

3-(5-Bromo-1-benzofuran-2-yl)-3-oxopropanenitrile is compared with other similar compounds, such as:

  • 3-(5-Chloro-1-benzofuran-2-yl)-3-oxopropanenitrile: Similar structure but with a chlorine atom instead of bromine.

  • 3-(5-Iodo-1-benzofuran-2-yl)-3-oxopropanenitrile: Similar structure but with an iodine atom instead of bromine.

  • 3-(5-Methyl-1-benzofuran-2-yl)-3-oxopropanenitrile: Similar structure but with a methyl group instead of bromine.

These compounds share similar chemical properties but differ in their biological activities and applications due to the varying effects of the substituents.

Properties

IUPAC Name

3-(5-bromo-1-benzofuran-2-yl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrNO2/c12-8-1-2-10-7(5-8)6-11(15-10)9(14)3-4-13/h1-2,5-6H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQWCBYYXSVRBQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(O2)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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